![molecular formula C20H24FN5O B2853434 3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2380176-07-6](/img/structure/B2853434.png)
3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile is a useful research compound. Its molecular formula is C20H24FN5O and its molecular weight is 369.444. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
The structural similarity of the compound to other piperidine derivatives, which have been shown to possess antibacterial properties, suggests its potential as an antibacterial agent. For instance, related compounds have been used in the synthesis of novel N-substituted benzoxazole derivatives with reported antibacterial activity . This application could be particularly relevant in the development of new treatments for bacterial infections resistant to current antibiotics.
Antipsychotic Medication Development
Given the compound’s structural features, it may serve as an intermediate in the synthesis of antipsychotic medications. Piperidine-based compounds are known to be precursors in the production of drugs like paliperidone, an antipsychotic used to treat schizophrenia . Research into this application could lead to the development of new medications with improved efficacy and reduced side effects.
Alzheimer’s Disease Treatment
The piperidine moiety within the compound’s structure is noteworthy because similar structures have been identified as selective inhibitors of acetylcholinesterase (AChE). AChE inhibitors are used in the treatment of Alzheimer’s disease to improve the levels of neurotransmitters in the brain . This suggests the compound could be explored for its potential in creating new therapeutic agents for Alzheimer’s disease.
Analgesic Drug Synthesis
Isoxazole derivatives, which share some structural characteristics with the compound , have been found to exhibit analgesic activities . This implies that the compound could be investigated for its use in the synthesis of new analgesic drugs, potentially contributing to pain management research.
Anticonvulsant Properties
The compound’s structure also hints at possible anticonvulsant properties, as isoxazole derivatives have been reported to possess such effects . This application could be significant in the field of epilepsy treatment, where there is a continuous need for more effective anticonvulsant drugs.
Serotonergic and Dopaminergic Receptor Research
Isoxazole rings, which are structurally related to the compound, are known for their affinity for serotonergic and dopaminergic receptors . This suggests that the compound could be used in research aimed at understanding these receptors better, which could have implications for the treatment of various psychiatric and neurological disorders.
Propriétés
IUPAC Name |
3-fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-25(19-20(27-2)24-8-7-23-19)13-15-5-9-26(10-6-15)14-17-4-3-16(12-22)11-18(17)21/h3-4,7-8,11,15H,5-6,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRNYRLEYSRMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=C(C=C(C=C2)C#N)F)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.